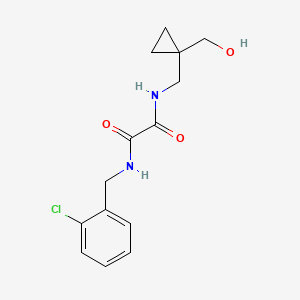
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile, or (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile, is an organic compound belonging to the benzodioxolyl family. This compound is a synthetic derivative of benzodioxole and has been studied extensively for its potential applications in the field of chemistry and biochemistry. It has been used in several research studies for its ability to act as a catalyst in organic reactions, as an inhibitor of enzymes, and as an antibacterial agent.
Aplicaciones Científicas De Investigación
(E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile has been studied extensively for its potential applications in the field of chemistry and biochemistry. It has been used in several research studies for its ability to act as a catalyst in organic reactions, as an inhibitor of enzymes, and as an antibacterial agent. In addition, it has been studied for its potential applications in the fields of drug delivery and drug discovery.
Mecanismo De Acción
The mechanism of action of (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile is not fully understood. However, it is believed to act as a catalyst in organic reactions, as an inhibitor of enzymes, and as an antibacterial agent. In particular, it is believed to act as a catalyst by forming a complex with the reactants, which facilitates the reaction. Additionally, it is thought to act as an inhibitor of enzymes by binding to the enzyme active site and preventing the enzyme from catalyzing the reaction. Finally, it is believed to act as an antibacterial agent by inhibiting the growth of bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile have not been extensively studied. However, it has been shown to have a variety of effects on the biochemical and physiological processes of organisms. For example, it has been shown to inhibit the growth of certain bacteria, which may be beneficial in the treatment of bacterial infections. Additionally, it has been shown to have an effect on the metabolism of certain drugs, which may be useful in the development of new drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its high reactivity, which allows for rapid and efficient reactions. Additionally, it has low toxicity, making it safe to use in laboratory experiments. However, there are several limitations to its use in laboratory experiments, including its limited solubility in water, its high cost, and its instability in the presence of light and heat.
Direcciones Futuras
The potential future directions for (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile are numerous. One possible direction is the development of new drug delivery systems based on this compound. Additionally, further research could be conducted to explore its potential applications in the fields of catalysis, enzyme inhibition, and antibacterial activity. Furthermore, research could be conducted to investigate its potential as an organic reaction enhancer, as well as its potential applications in the fields of materials science and nanotechnology. Finally, research could be conducted to explore its potential as a therapeutic agent.
Métodos De Síntesis
(E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile can be synthesized from a variety of starting materials. The most common method involves the reaction of 2-chloro-1,3-benzodioxole and 2-chlorobenzoylprop-2-enenitrile in the presence of a base, such as sodium hydroxide. This reaction yields (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile as the major product. Other methods of synthesis include the reaction of 1,3-benzodioxole and 2-chlorobenzoylprop-2-enenitrile in the presence of a base, the reaction of 1,3-benzodioxole and 2-chlorobenzoylprop-2-enenitrile with an acid, and the reaction of 1,3-benzodioxole and 2-chlorobenzoylprop-2-enenitrile with a Lewis acid.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-14-4-2-1-3-13(14)17(21)11(8-19)9-20-12-5-6-15-16(7-12)23-10-22-15/h1-7,9,20H,10H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZPQJVUTAGZNT-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)


![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2457481.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)
